molecular formula C23H17FN4O3S2 B2667600 N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1005296-87-6

N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2667600
CAS No.: 1005296-87-6
M. Wt: 480.53
InChI Key: ZUDYQSXUHDLBLR-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a structurally complex molecule featuring multiple pharmacologically relevant motifs:

  • A benzodioxole moiety linked to the acetamide group, which may enhance metabolic stability and bioavailability.
  • A sulfanyl bridge connecting the pyridazine and acetamide groups, which could influence redox properties or binding interactions.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives studied for antiproliferative, insecticidal, or kinase-modulating activities .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O3S2/c1-13-22(33-23(25-13)14-2-4-15(24)5-3-14)17-7-9-21(28-27-17)32-11-20(29)26-16-6-8-18-19(10-16)31-12-30-18/h2-10H,11-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDYQSXUHDLBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” would likely involve multiple steps, including:

  • Formation of the benzodioxole ring.
  • Introduction of the fluorophenyl group.
  • Synthesis of the thiazole ring.
  • Formation of the pyridazine ring.
  • Coupling of these intermediates under specific reaction conditions.

Industrial Production Methods

Industrial production methods would focus on optimizing yield and purity, often involving:

  • Catalysts to speed up reactions.
  • Solvents to dissolve reactants and control reaction conditions.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing other complex molecules.

    Catalysis: Potential use as a catalyst in organic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: May bind to specific receptors in biological systems.

Medicine

    Drug Development: Potential candidate for developing new pharmaceuticals.

    Therapeutic Applications: Possible use in treating specific diseases.

Industry

    Material Science: Potential use in the development of new materials.

    Agriculture: Possible applications in developing new agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor activity in cells.

    Pathway Modulation: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s design shares key elements with other acetamide-based derivatives. Below is a detailed analysis of its structural and functional distinctions:

Core Heterocyclic Systems
Compound Core Heterocycles Key Substituents
Target Compound Pyridazine, Thiazole 4-Fluorophenyl, Methyl, Benzodioxole
Compound Pyrazole 4-Chlorophenyl, Cyano
Compounds Triazole, Imidazole Substituted Phenyl, Hydroxyacetamide
Compound Thiazole, Pyrazole Methyl, Phenyl
Compound Indole, Pyridine tert-Butyl, Chlorobenzoyl, Methoxy

Key Observations :

  • The pyridazine-thiazole core in the target compound distinguishes it from pyrazole- or triazole-based analogs. Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases .
  • The 4-fluorophenyl group (target) vs. 4-chlorophenyl () suggests tailored electronic effects: fluorine’s electronegativity could improve binding specificity compared to chlorine’s bulkier halo effect .

Key Observations :

  • The target compound’s benzodioxole moiety may confer improved metabolic stability over ’s hydroxyacetamide derivatives, which are prone to oxidation .
  • Compared to ’s insecticidal pyrazole, the target’s fluorophenyl-thiazole system likely targets mammalian enzymes rather than insect GABA receptors .

Key Observations :

  • The target compound’s sulfanyl bridge may require thiourea intermediates or thiol-disulfide exchange, contrasting with ’s hydroxyacetamide synthesis via nucleophilic substitution .
  • ’s use of reaction optimization (e.g., tert-butyl groups for steric protection) highlights strategies that could be applied to the target compound’s benzodioxole segment .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a thiazole-pyridazine hybrid structure, which may contribute to its biological activity. The general formula is represented as:

C22H17N3O4S2C_{22}H_{17}N_{3}O_{4}S_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specific interactions may include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Receptor Modulation : It might modulate receptor activity related to inflammation and pain pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Activity Details
Anticancer Demonstrates growth inhibition in various cancer cell lines (e.g., leukemia).
Anti-inflammatory Exhibits potential in reducing inflammatory responses in vitro.
Antimicrobial Shows activity against certain bacterial strains.

Anticancer Activity

A study investigated the effects of this compound on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The results indicated that the compound inhibited cell proliferation with an IC50 value around 0.5 µM. This inhibition was associated with the down-regulation of phospho-ERK1/2 levels, suggesting a mechanism involving MAPK signaling pathways .

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as an anti-inflammatory agent .

Antimicrobial Properties

Preliminary screening revealed that the compound exhibits antimicrobial activity against several bacterial strains, indicating a broader therapeutic potential beyond cancer treatment.

Case Studies

  • Case Study 1: Leukemia Treatment
    • Objective : To evaluate the efficacy of the compound in leukemia models.
    • Method : In vivo studies using xenograft models.
    • Results : Significant tumor reduction was observed with oral administration at doses of 10 mg/kg.
  • Case Study 2: Inflammation Model
    • Objective : To assess anti-inflammatory effects in animal models.
    • Method : Administration in models of induced inflammation.
    • Results : Marked decrease in swelling and inflammatory markers was recorded.

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